![molecular formula C15H15NO6S B492057 3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 701240-18-8](/img/structure/B492057.png)

3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C15H15NO6S . It has a molecular weight of 337.35 . This compound belongs to the class of organic compounds known as phenylpropanoic acids .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19NO6S/c1-23-15-7-6-12 (10-16 (15)24-2)8-9-18-25 (21,22)14-5-3-4-13 (11-14)17 (19)20/h3-7,10-11,18H,8-9H2,1-2H3, (H,19,20) . This indicates the presence of a benzoic acid group, a sulfonamide group, and a 3,4-dimethoxyphenyl group in the molecule.Mecanismo De Acción

Target of Action

The primary target of 3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid is the enzyme AKR1C3 , a type of aldo-keto reductase . This enzyme plays a crucial role in the metabolism of steroids and the biosynthesis of various hormones.

Mode of Action

The compound interacts with its target, AKR1C3, by binding to it in a highly efficient and selective manner . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Result of Action

The inhibition of AKR1C3 by this compound can lead to a decrease in the metabolism of certain steroids and the biosynthesis of specific hormones . This could result in molecular and cellular effects, such as changes in cell signaling and function.

Análisis Bioquímico

Biochemical Properties

3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable enzyme that this compound interacts with is the aldo-keto reductase family 1 member C3 (AKR1C3). AKR1C3 is involved in the metabolism of steroids, prostaglandins, and other substrates. The interaction between this compound and AKR1C3 is characterized by the binding of the compound to the enzyme’s active site, leading to inhibition of its catalytic activity . This inhibition can have downstream effects on various biochemical pathways, making the compound a valuable tool for studying enzyme regulation and metabolic processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for example, the compound has been shown to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and growth . Additionally, this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular metabolism, further impacting cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the direct binding of the compound to target enzymes, such as AKR1C3, resulting in enzyme inhibition . This binding is facilitated by the compound’s sulfonylamino group, which interacts with specific amino acid residues in the enzyme’s active site. Additionally, this compound can modulate the activity of other biomolecules, such as receptors and ion channels, by altering their conformation and function. These interactions can lead to changes in cellular signaling and metabolic pathways, ultimately affecting cell behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the breakdown of the compound and a reduction in its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, the compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to its impact on metabolic pathways and organ function. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as AKR1C3 . The compound can influence the metabolism of steroids, prostaglandins, and other substrates by inhibiting the catalytic activity of these enzymes. This inhibition can lead to changes in metabolic flux and alterations in metabolite levels, impacting various physiological processes. Additionally, the compound may interact with cofactors and other regulatory molecules, further modulating metabolic pathways and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites. The compound’s distribution can be influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of a nuclear localization signal can facilitate the transport of the compound to the nucleus, where it can interact with transcription factors and other nuclear proteins. Similarly, the compound may be localized to the mitochondria or endoplasmic reticulum, depending on its interactions with specific organelle-targeting sequences. These localization patterns are essential for the compound’s ability to modulate cellular processes and achieve its desired biochemical effects.

Propiedades

IUPAC Name |

3-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6S/c1-21-13-7-6-12(9-14(13)22-2)23(19,20)16-11-5-3-4-10(8-11)15(17)18/h3-9,16H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZZEIIFVQYPIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

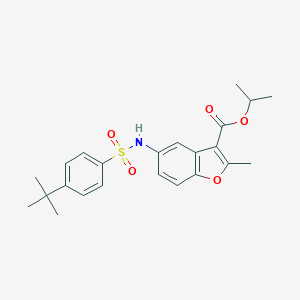

![Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491975.png)

![Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491978.png)

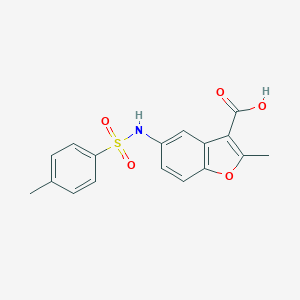

![5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B491984.png)

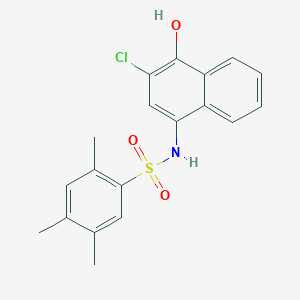

![2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B491998.png)

![2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B492004.png)

![N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide](/img/structure/B492010.png)

![4-[(Phenoxycarbonyl)(2-thienylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B492011.png)

![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B492015.png)

![Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492024.png)

![Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492029.png)

![Methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492030.png)